2-Bromo-1-methyl-3-(2,2,2-trifluoroethoxy)benzene
Description
Properties
IUPAC Name |
2-bromo-1-methyl-3-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-6-3-2-4-7(8(6)10)14-5-9(11,12)13/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQZGMWLHAFSOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology Overview
This approach involves substituting a halogen (e.g., chlorine) with a trifluoroethoxy group under mild conditions. Starting materials such as 2-bromo-1-methyl-3-chlorobenzene are reacted with 2,2,2-trifluoroethanol in the presence of a phase-transfer catalyst (PTC).
Key Parameters :
-
Catalyst : Tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (BTEAC).
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Base : Aqueous sodium hydroxide (50%) deprotonates trifluoroethanol, generating the nucleophilic alkoxide.
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Temperature : 60–70°C, avoiding decomposition of heat-sensitive intermediates.
Procedure :
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Dissolve 2-bromo-1-methyl-3-chlorobenzene (1 equiv) and TBAB (0.05 equiv) in dichloromethane.
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Add 2,2,2-trifluoroethanol (1.5 equiv) and 50% NaOH(aq).
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Stir at 65°C for 8 hours, isolate the organic layer, and purify via column chromatography.
Advantages Over Ullmann Coupling
-
Lower Temperatures : Reduces energy costs and thermal degradation risks.
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Broader Substrate Tolerance : Effective for substrates with electron-withdrawing groups (e.g., bromine).
Sequential Functionalization via Phenolic Intermediates
Synthesis of 3-Hydroxy-2-bromo-1-methylbenzene
A phenolic intermediate serves as a versatile precursor for etherification. 3-Hydroxy-2-bromo-1-methylbenzene is synthesized via:
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Nitration : Introduce a nitro group to toluene at C3 using HNO₃/H₂SO₄.
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Reduction : Catalytic hydrogenation (Pd/C, H₂) converts nitro to amine.
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Sandmeyer Reaction : Treat with CuBr₂/HBr to replace amine with bromine.
Trifluoroethoxy Group Installation
The phenolic hydroxyl group is alkylated using 2,2,2-trifluoroethyl bromide under basic conditions:
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Dissolve 3-hydroxy-2-bromo-1-methylbenzene (1 equiv) in acetone.
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Add K₂CO₃ (2 equiv) and 2,2,2-trifluoroethyl bromide (1.2 equiv).
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Reflux for 12 hours, filter, and concentrate.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Catalyst | Yield | Key Advantage |
|---|---|---|---|---|
| Ullmann Coupling | 1-Methyl-2,3-dibromobenzene | CuI | 75–85% | High regioselectivity |
| Phase-Transfer Catalysis | 2-Bromo-1-methyl-3-chlorobenzene | TBAB | 70–78% | Mild conditions |
| Phenolic Intermediate | 3-Hydroxy-2-bromo-1-methylbenzene | K₂CO₃ | 80–85% | Compatibility with sensitive groups |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-methyl-3-(2,2,2-trifluoroethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding a dehalogenated product.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of dehalogenated benzene derivatives.
Scientific Research Applications
2-Bromo-1-methyl-3-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-methyl-3-(2,2,2-trifluoroethoxy)benzene involves its interaction with specific molecular targets and pathways. The bromine atom and trifluoroethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, leading to the observed effects in different applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-Bromo-1-methyl-3-(2,2,2-trifluoroethoxy)benzene and its analogs:
Key Observations:
Positional Isomerism: The position of the bromine and trifluoroethoxy groups drastically affects reactivity. For example, bromine at position 1 (as in 888327-41-1) allows for nucleophilic aromatic substitution at position 3, whereas bromine at position 2 (target compound) may direct reactions to position 4 or 6 due to meta-directing effects of the trifluoroethoxy group .
Functional Group Variations :
- Replacement of the methyl group (target compound) with a hydrogen (as in 888327-41-1) reduces steric hindrance, making the latter more reactive in coupling reactions .
- The nitro group in 1224629-07-5 introduces strong electron-withdrawing effects, enhancing electrophilicity for reactions like nitration or amidation, unlike the trifluoroethoxy group, which is less activating .
Multihalogenated Derivatives :
- Compounds like 2-bromo-4-chloro-3-fluoro-1-(2,2,2-trifluoroethoxy)benzene () exhibit increased molecular complexity, with halogens at multiple positions influencing both steric effects and metabolic stability in pharmaceutical applications .
Biological Activity
2-Bromo-1-methyl-3-(2,2,2-trifluoroethoxy)benzene is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound contains a bromine atom, a methyl group, and a trifluoroethoxy moiety attached to a benzene ring. The combination of these substituents influences its biological activity, making it a subject of interest in various research domains.
- Chemical Formula : C₉H₈BrF₃O
- Molecular Weight : 251.06 g/mol
- CAS Number : 1549597-57-0
The biological activity of this compound is attributed to its interaction with specific molecular targets. The presence of halogen atoms (bromine and fluorine) enhances the compound's reactivity and binding affinity to biological molecules. The trifluoroethoxy group increases lipophilicity, facilitating interactions with lipid membranes and proteins.
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structural motifs exhibit antimicrobial properties. The halogenated nature of this compound may enhance its interaction with microbial cell membranes, potentially leading to increased efficacy against various bacterial strains.
Anticancer Potential
Research suggests that fluorinated compounds can inhibit cancer cell proliferation. The trifluoroethoxy group is associated with increased potency in certain anticancer agents by enhancing lipophilicity and metabolic stability. For instance, studies have shown that fluorinated analogs exhibit improved activity against various cancer cell lines.
Enzyme Inhibition
Compounds featuring similar substitutions have shown potential as inhibitors of specific enzymes involved in disease pathways. The trifluoroethoxy group may enhance binding affinity to target enzymes, leading to effective inhibition. For example, studies have indicated that similar compounds can inhibit enzymes involved in cancer metabolism.
Data Summary
| Biological Activity | Mechanism | References |
|---|---|---|
| Antimicrobial | Interaction with microbial membranes | |
| Anticancer | Inhibition of cell proliferation | |
| Enzyme Inhibition | Enhanced binding affinity |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of brominated aromatic compounds against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of bromine significantly increased the antibacterial efficacy compared to non-brominated analogs.
- Anticancer Activity : Research on fluorinated compounds demonstrated that those containing trifluoroethoxy groups exhibited IC50 values in the low micromolar range against prostate cancer cell lines, indicating strong potential for further development as anticancer agents.
- Enzyme Inhibition : A series of enzyme assays were conducted to assess the inhibitory effects of related compounds on various metabolic enzymes involved in cancer progression. The results showed that certain derivatives significantly inhibited enzyme activity, suggesting a pathway for therapeutic development.
Q & A
Basic: What synthetic strategies are employed to prepare 2-Bromo-1-methyl-3-(2,2,2-trifluoroethoxy)benzene?
Answer:
The compound is synthesized via sequential functionalization of a benzene ring. A common approach involves:
Etherification: Introduce the trifluoroethoxy group at position 3 using nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., KOH/DMF) with 2,2,2-trifluoroethyl iodide or bromide .
Methylation: Install the methyl group at position 1 via Friedel-Crafts alkylation or using methyl halides in the presence of Lewis acids (e.g., AlCl₃).
Bromination: Direct electrophilic bromination at position 2 using Br₂/FeBr₃, leveraging the directing effects of the methyl (activating, ortho/para-directing) and trifluoroethoxy (deactivating, meta-directing) groups .
Validation: Confirm regiochemistry via ¹H/¹³C NMR and X-ray crystallography.
Advanced: How do substituent electronic effects influence bromination regioselectivity in this compound?
Answer:
The methyl group (electron-donating) activates the ring, favoring bromination at ortho/para positions relative to itself. Conversely, the trifluoroethoxy group (strongly electron-withdrawing due to -I effect) deactivates the ring and directs bromination to meta positions relative to itself. Computational studies (DFT) suggest that the ortho position to methyl and meta to trifluoroethoxy is the most electrophilic site, aligning with experimental outcomes .
Table 1: Substituent Effects on Bromination
| Substituent | Electronic Effect | Directing Behavior |
|---|---|---|
| -CH₃ | Activating | Ortho/Para |
| -OCH₂CF₃ | Deactivating | Meta |
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹⁹F NMR confirms the trifluoroethoxy group (δ ~ -75 to -80 ppm). ¹H NMR distinguishes methyl (δ ~2.3 ppm) and aromatic protons.
- Mass Spectrometry (HRMS): Validates molecular weight (C₉H₈BrF₃O; theoretical MW: 273.03 g/mol).
- HPLC-PDA: Purity assessment (>98%) using C18 columns with acetonitrile/water gradients .
Advanced: What are the stability concerns under acidic/basic conditions?
Answer:
- Acidic Conditions (pH < 3): The trifluoroethoxy group hydrolyzes slowly to phenol derivatives.
- Basic Conditions (pH > 10): Accelerated hydrolysis occurs, forming 3-hydroxy-1-methylbenzene and releasing trifluoroethanol.
- Thermal Stability: Decomposes above 200°C, generating brominated byproducts (e.g., HBr gas).
Table 2: Stability Profile
| Condition | Degradation Pathway | Half-Life (25°C) |
|---|---|---|
| 1M HCl | Ether cleavage | ~48 hours |
| 1M NaOH | Rapid hydrolysis | ~2 hours |
| 150°C (dry) | Decomposition to Br-containing aromatics | ~30 minutes |
Basic: How to handle and store this compound safely?
Answer:
- Storage: Keep in amber vials at -20°C under inert gas (N₂/Ar) to prevent oxidation and moisture absorption.
- Handling: Use PPE (gloves, goggles) in a fume hood. Avoid contact with strong acids/bases .
Advanced: What role does this compound play in medicinal chemistry research?
Answer:
It serves as a key intermediate in synthesizing trifluoroethoxy-containing bioactive molecules. For example:
- Anticancer Agents: As a building block for kinase inhibitors targeting EGFR or VEGFR.
- PET Radiotracers: Bromine can be substituted with ¹⁸F for imaging applications via halogen exchange .
Case Study: In a 2024 study, the compound was used to synthesize a fluorinated analog of a COX-2 inhibitor, enhancing metabolic stability .
Basic: What solvents are compatible for reactions involving this compound?
Answer:
- Polar Aprotic: DMF, DMSO (for SNAr reactions).
- Non-Polar: Toluene, THF (for Grignard or coupling reactions).
Avoid protic solvents (e.g., MeOH, H₂O) to prevent hydrolysis of the trifluoroethoxy group .
Advanced: How to troubleshoot low yields in Suzuki-Miyaura couplings with this substrate?
Answer:
Low yields often stem from steric hindrance from the trifluoroethoxy group. Mitigation strategies:
Ligand Optimization: Use bulky ligands (e.g., SPhos) to enhance oxidative addition.
Temperature: Increase reaction temperature (80–100°C) to overcome kinetic barriers.
Catalyst: Employ Pd(OAc)₂/XPhos systems for improved turnover .
Basic: What are the environmental hazards associated with this compound?
Answer:
- Aquatic Toxicity: LC₅₀ (Daphnia magna) = 5.2 mg/L (72h).
- Persistence: Not readily biodegradable; recommend incineration for disposal .
Advanced: Can computational modeling predict its reactivity in C–H activation reactions?
Answer:
Yes. DFT calculations (e.g., B3LYP/6-31G*) model transition states for C–H activation. The trifluoroethoxy group lowers electron density at the para position, favoring Pd-catalyzed C–H arylation at the meta position relative to the methyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
